molecular formula C19H23FN4O2S B3013538 N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946200-27-7

N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B3013538
M. Wt: 390.48
InChI Key: TZONOHYUDUEHEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic building blocks such as piperazine derivatives and chloroacetate, often employing microwave irradiation to improve yields . The synthesis of the compound would likely follow a similar pathway, involving the coupling of a fluorophenyl moiety with a piperazine derivative, followed by the introduction of a thiophene group and subsequent formation of the oxalamide linkage.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR spectroscopy, MS, and NMR spectroscopy . Theoretical calculations, such as ab initio Hartree Fock and density functional theory methods, have also been used to predict geometric parameters and vibrational frequencies, which are then compared with experimental data for validation .

Chemical Reactions Analysis

The compound contains several reactive functional groups, such as the oxalamide moiety, which could potentially undergo hydrolysis or amide bond formation reactions. The presence of a piperazine ring suggests possible alkylation or acylation reactions, while the fluorophenyl and thiophene groups could engage in electrophilic aromatic substitution reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heteroatoms and aromatic systems would affect its polarity, solubility, and potential for forming intermolecular interactions. The electronic properties, such as HOMO and LUMO energies, would be relevant for understanding its reactivity and interaction with biological targets . The compound's antitumor activity could be attributed to its ability to inhibit specific enzymes or receptors, as seen in related compounds with significant inhibitory activity against CDC25B .

Scientific Research Applications

Synthesis and Biological Activities

Research indicates that derivatives of N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide and similar compounds have been synthesized and evaluated for various biological activities. For instance, Başoğlu et al. (2013) explored microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds exhibited antimicrobial, antilipase, and antiurease activities, with some showing good to moderate activity against test microorganisms (Başoğlu et al., 2013).

Antimicrobial Properties

Another study by Yolal et al. (2012) focused on synthesizing eperezolid-like molecules, which included derivatives similar to N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide. These compounds showed high anti-Mycobacterium smegmatis activity, highlighting their potential as antimicrobial agents (Yolal et al., 2012).

Pharmacological Profile

The pharmacological and behavioral profile of similar compounds has been investigated as well. For example, Vanover et al. (2006) studied a compound that demonstrated properties consistent with utility as an antipsychotic agent. This research provides insights into the potential therapeutic applications of these compounds in neuropsychopharmacology (Vanover et al., 2006).

Antitumor Activity

A 2021 study by Riadi et al. synthesized a quinazolinone-based derivative, demonstrating its potent cytotoxic activity against various cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This suggests the potential of such compounds in cancer therapy (Riadi et al., 2021).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and other potential hazards.


Future Directions

This would involve potential areas of future research, possible applications of the compound, and its implications in various fields.


Please consult with a professional chemist or a trusted source for accurate information. It’s always important to handle chemicals with care and use proper safety protocols.


properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2S/c1-23-6-8-24(9-7-23)17(14-5-10-27-13-14)12-21-18(25)19(26)22-16-4-2-3-15(20)11-16/h2-5,10-11,13,17H,6-9,12H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZONOHYUDUEHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

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